molecular formula C23H24N4O5S B2750170 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941244-38-8

5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2750170
CAS No.: 941244-38-8
M. Wt: 468.53
InChI Key: IHIVSJCVNJHRJG-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 5 with a 4-methoxyphenylethylamino group and at position 2 with a 4-(morpholine-4-sulfonyl)phenyl moiety. Key structural attributes include:

  • Morpholine sulfonyl group: Likely improves solubility and metabolic stability due to the polar morpholine ring .
  • 4-Methoxyphenylethylamino linker: Introduces flexibility and hydrophobic interactions, which may enhance receptor binding.
  • Oxazole core: Provides a rigid aromatic scaffold common in bioactive molecules .

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)ethylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-30-19-6-2-17(3-7-19)10-11-25-23-21(16-24)26-22(32-23)18-4-8-20(9-5-18)33(28,29)27-12-14-31-15-13-27/h2-9,25H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIVSJCVNJHRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the morpholine sulfonyl group: This step may involve sulfonylation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the methoxyphenyl ethylamine moiety: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in 1,3-Oxazole Derivatives

The table below summarizes structural analogs and their key features:

Compound Name Core Structure Substituents Biological Activity/Notes Reference
Target Compound 1,3-Oxazole - 5: 4-Methoxyphenylethylamino
- 2: Morpholine-4-sulfonylphenyl
- 4: CN
Hypothesized enhanced solubility and target affinity due to morpholine sulfonyl group -
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine (DB07334) 1,3-Oxazole - 5: Pyridinylphenyl
- 2: Ethylsulfonyl
Experimental drug; ethylsulfonyl may reduce polarity compared to morpholine sulfonyl
5-[2-(4-Methoxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile 1,3-Oxazole - 5: Vinyl-linked methoxyanilino
- 3: Phenyl
Potential photoactive properties due to conjugated ethenyl group
4-Benzyl-1,3-oxazole derivatives (e.g., bearing 4-(4-chlorophenylsulfonyl)phenyl) 1,3-Oxazole - 4: Benzyl
- Substituent: Chlorophenylsulfonyl
Evaluated for cytotoxicity; chlorophenylsulfonyl enhances cellular uptake

Physicochemical Properties

  • Solubility : Morpholine sulfonyl groups generally enhance aqueous solubility compared to ethylsulfonyl or unmodified sulfonamide groups .

Biological Activity

The compound 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE (referred to as Compound A ) is a synthetic organic molecule with potential therapeutic applications. Its structure features a complex arrangement of functional groups that may contribute to its biological activity. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar oxazole structures exhibit anticancer properties. For instance, derivatives of oxazole have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that Compound A could induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death.

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. Preliminary tests against a range of bacterial strains showed significant inhibition of growth, suggesting that the compound may serve as a lead for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

The morpholine moiety present in Compound A is associated with neuroprotective effects. Studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

The biological activity of Compound A is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compound A may inhibit enzymes involved in tumor progression and microbial resistance.
  • Receptor Modulation : The compound could act as a modulator for various receptors, influencing signaling pathways linked to cell survival and proliferation.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of Compound A and evaluated their anticancer efficacy against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Compound DerivativeIC50 (µM)Mechanism of Action
A15.2Caspase activation
A23.8Cell cycle arrest
A36.5Apoptosis induction

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity of Compound A against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, indicating strong antimicrobial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

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